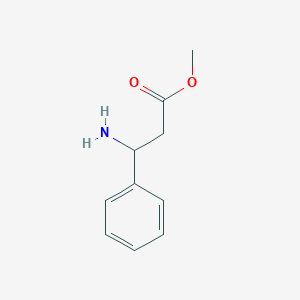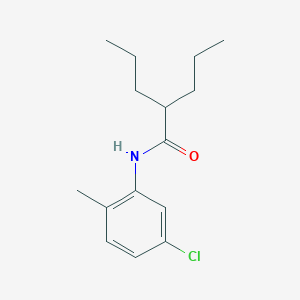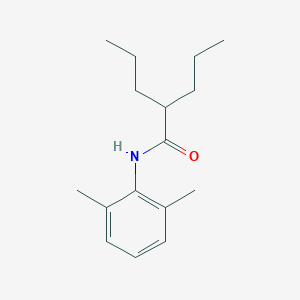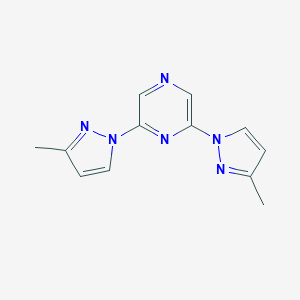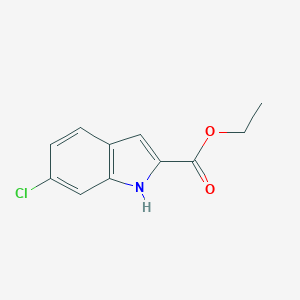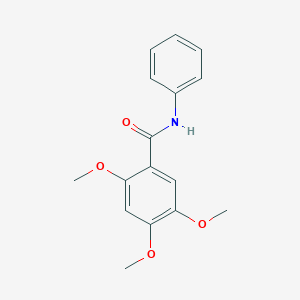
2,4,5-trimethoxy-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethoxy-N-phenylbenzamide, also known as TPNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPNPB belongs to the class of benzamides and has been reported to exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-proliferative effects.
Mecanismo De Acción
The exact mechanism of action of 2,4,5-trimethoxy-N-phenylbenzamide is not fully understood. However, it has been reported to interact with various cellular targets such as nuclear receptors, enzymes, and ion channels. 2,4,5-trimethoxy-N-phenylbenzamide has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma) pathway, which is involved in regulating glucose and lipid metabolism. 2,4,5-trimethoxy-N-phenylbenzamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. 2,4,5-trimethoxy-N-phenylbenzamide has also been reported to reduce the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit anti-proliferative effects by inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4,5-trimethoxy-N-phenylbenzamide in lab experiments is its high purity and stability. 2,4,5-trimethoxy-N-phenylbenzamide can be easily synthesized and purified using standard laboratory techniques. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit low toxicity in cells and animals, making it a suitable candidate for further preclinical studies. However, one of the limitations of using 2,4,5-trimethoxy-N-phenylbenzamide in lab experiments is its limited solubility in aqueous solutions. 2,4,5-trimethoxy-N-phenylbenzamide is highly soluble in organic solvents such as DMSO and ethanol, but its solubility in water is limited.
Direcciones Futuras
There are several future directions for the study of 2,4,5-trimethoxy-N-phenylbenzamide. One of the potential applications of 2,4,5-trimethoxy-N-phenylbenzamide is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit neuroprotective effects in animal models of these diseases. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Further studies are needed to determine the exact mechanism of action of 2,4,5-trimethoxy-N-phenylbenzamide and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 2,4,5-trimethoxy-N-phenylbenzamide involves the condensation of 2,4,5-trimethoxyaniline and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain 2,4,5-trimethoxy-N-phenylbenzamide in high purity.
Aplicaciones Científicas De Investigación
2,4,5-trimethoxy-N-phenylbenzamide has been widely studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2,4,5-trimethoxy-N-phenylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
50879-52-2 |
|---|---|
Nombre del producto |
2,4,5-trimethoxy-N-phenylbenzamide |
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
2,4,5-trimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO4/c1-19-13-10-15(21-3)14(20-2)9-12(13)16(18)17-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18) |
Clave InChI |
SHECFFLCFQSPJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



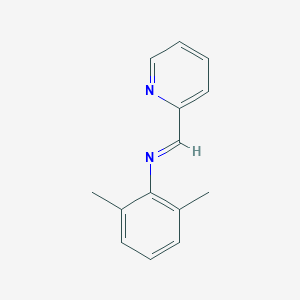
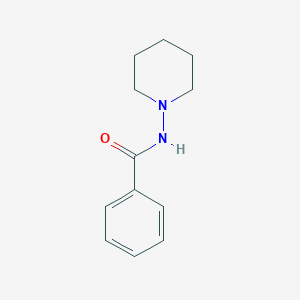
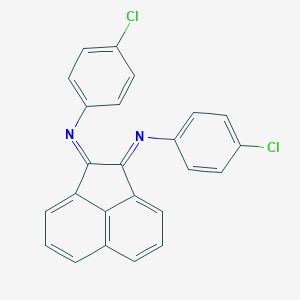
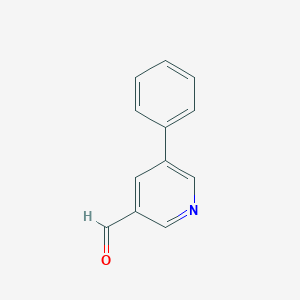
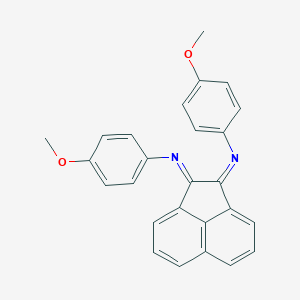
![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
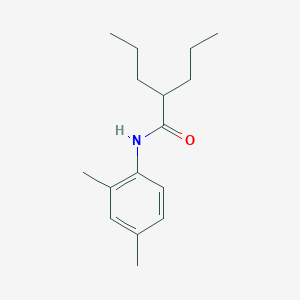
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
